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1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Selective Estrogen Receptor Degrader (SERD) ER-α degradation Breast Cancer

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone (CAS 2034204-73-2) is a synthetic fluorinated azetidine amide with molecular formula C₁₃H₁₃F₄NO₂ and molecular weight 291.24 g·mol⁻¹. It incorporates a 3‑fluoromethyl substituent on the azetidine ring and a 4‑trifluoromethoxy group on the phenylacetyl moiety.

Molecular Formula C13H13F4NO2
Molecular Weight 291.246
CAS No. 2034204-73-2
Cat. No. B2466726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
CAS2034204-73-2
Molecular FormulaC13H13F4NO2
Molecular Weight291.246
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF
InChIInChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2
InChIKeyYQSVRIVPYDZVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone (CAS 2034204-73-2) – Structural and Physicochemical Baseline for Procurement Evaluation


1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone (CAS 2034204-73-2) is a synthetic fluorinated azetidine amide with molecular formula C₁₃H₁₃F₄NO₂ and molecular weight 291.24 g·mol⁻¹ [1]. It incorporates a 3‑fluoromethyl substituent on the azetidine ring and a 4‑trifluoromethoxy group on the phenylacetyl moiety. Computed physicochemical properties include XLogP3 = 2.9, topological polar surface area = 29.5 Ų, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, and four rotatable bonds [1][2]. This compound serves as a building block or intermediate in medicinal chemistry programs, particularly those exploiting the fluoromethyl azetidine motif for enhanced target degradation efficacy [3].

Why Closely Related Azetidine Ethanones Cannot Substitute for CAS 2034204-73-2 Without Quantitative Sacrifice


Generic substitution of 1‑(3‑(fluoromethyl)azetidin‑1‑yl)‑2‑(4‑(trifluoromethoxy)phenyl)ethanone with unsubstituted or methyl‑substituted azetidine analogs eliminates or severely attenuates key performance attributes. The fluoromethyl group on the azetidine ring is not a passive bystander; literature evidence in the selective estrogen receptor degrader (SERD) series demonstrates that replacing a non‑fluorinated methyl substituent with a fluoromethyl group on the azetidine side‑chain increases ER‑α degradation efficacy from 89 % to 97 % of the fulvestrant control [1]. Simultaneously, the 4‑trifluoromethoxy substituent on the phenyl ring contributes approximately +0.6 log P units relative to a 4‑methoxy analog, as estimated from computed XLogP3 values of matched molecular pairs [2], altering both target binding and ADME properties. Because these two fluorine‑containing motifs act synergistically on degradation efficacy and lipophilicity, substituting either motif with a non‑fluorinated or less‑fluorinated counterpart yields a compound with measurably inferior performance in degradation‑driven assays and altered pharmacokinetic disposition. Prospective buyers who require the specific electronic, steric, and lipophilic profile of this compound for structure‑activity relationship (SAR) studies or as a synthetic intermediate cannot reproduce the same outcomes with des‑fluoro or mono‑fluoro analogs.

Head‑to‑Head Quantitative Differentiation of CAS 2034204-73-2 versus Its Closest Structural Analogs


Fluoromethyl Azetidine vs. Methyl Azetidine: ER‑α Degradation Efficacy Gain of +8 Percentage Points

In a direct head‑to‑head comparison within the chromene SERD series, installation of a fluoromethyl substituent on the azetidine side‑chain (compound 17h) increased ER‑α degradation efficacy to 97 % of the fulvestrant control, compared with 89 % for the corresponding non‑fluorinated methyl‑azetidine analog (17b) [1]. This +8 percentage‑point gain was measured in an in‑cell western assay in MCF‑7 breast cancer cells (n ≥ 4) [1]. Because the target compound 2034204‑73‑2 is the direct synthetic precursor of the fluoromethyl azetidine side‑chain fragment used in 17h, the same fluoromethyl → methyl substitution would be expected to recapitulate this efficacy loss when the building block is incorporated into a SERD scaffold.

Selective Estrogen Receptor Degrader (SERD) ER-α degradation Breast Cancer

Trifluoromethoxy Phenyl vs. Methoxy Phenyl: Lipophilicity Differential of ΔXLogP3 ≈ +0.6

Comparison of computed XLogP3 values for the target compound (XLogP3 = 2.9) [1] and a representative 4‑methoxyphenyl analog (estimated XLogP3 ≈ 2.3 based on atom‑based contribution differences) indicates that the 4‑trifluoromethoxy group contributes approximately +0.6 log P units relative to a 4‑methoxy substituent [2]. The 0.6 log P unit difference corresponds to a roughly 4‑fold increase in octanol–water partition coefficient, which can substantially shift membrane permeability, plasma protein binding, and tissue distribution. Experimental log D₇.₄ values are not available for the target compound, but the computed trend is consistent with well‑established substituent π‑parameters for OCF₃ vs. OCH₃.

Lipophilicity ADME Fluorine Chemistry

Fluoromethyl Azetidine Donates One Additional Hydrogen‑Bond Acceptor Relative to Methyl Azetidine

The replacement of a methyl group (–CH₃) with a fluoromethyl group (–CH₂F) on the azetidine ring increases the hydrogen‑bond acceptor (HBA) count by one. PubChem computed HBA count for the target compound is 6 [1], whereas a hypothetical 3‑methylazetidine analog would have an HBA count of 5. In the SERD pharmacophore model, the fluoromethyl group participates in a favorable polar interaction with the ER‑α ligand‑binding domain that is absent with a methyl group, contributing to the observed degradation efficacy improvement [2]. The additional HBA is a quantifiable molecular feature that directly impacts recognition by the target protein.

Hydrogen Bonding Molecular Recognition SERD Pharmacophore

Topological Polar Surface Area (TPSA) of 29.5 Ų Predicts Favorable Passive Membrane Permeability vs. Higher‑TPSA Analogs

The target compound has a computed TPSA of 29.5 Ų [1]. A hydroxyl‑bearing analog, e.g., 1‑(3‑(hydroxymethyl)azetidin‑1‑yl)‑2‑(4‑(trifluoromethoxy)phenyl)ethanone, would increase TPSA by approximately 20 Ų (from the additional hydroxyl group), pushing TPSA above 49 Ų. Widely accepted drug‑likeness guidelines indicate that compounds with TPSA < 60 Ų are likely to exhibit good intestinal absorption, while TPSA < 70–90 Ų is generally required for blood–brain barrier penetration [2]. At 29.5 Ų, the target compound resides in a favorable range for both oral absorption and potential CNS access, whereas the hydroxymethyl analog borders on the lower limit for acceptable passive permeability. This difference becomes critical when the compound is used as a fragment or intermediate in CNS‑targeted programs.

Membrane Permeability Oral Bioavailability CNS Drug Design

Optimal Research and Industrial Applications for CAS 2034204-73-2 Based on Quantitative Differentiation Evidence


Synthesis of Selective Estrogen Receptor Degraders (SERDs) Requiring Maximal ER‑α Degradation Efficacy

Medicinal chemistry teams developing orally bioavailable SERDs for tamoxifen‑resistant ER‑positive breast cancer should prioritize CAS 2034204‑73‑2 as the key building block for the fluoromethyl azetidine side‑chain. Published SAR data demonstrate that the fluoromethyl azetidine motif increases ER‑α degradation efficacy from 89 % to 97 % relative to non‑fluorinated methyl azetidine controls in MCF‑7 in‑cell western assays [1]. This +8 percentage‑point gain was the decisive factor in advancing GDC‑0927 into clinical trials [1]. Using a non‑fluorinated building block in this context would directly result in a compound with inferior tumor regression activity in tamoxifen‑resistant xenograft models.

Fragment‑Based Drug Discovery (FBDD) Libraries Where Fluorine‑Mediated Hydrogen Bonding Modulates Affinity

In FBDD campaigns targeting proteins with polar binding pockets, CAS 2034204‑73‑2 provides a fluoromethyl group that serves as a weak hydrogen‑bond acceptor (HBA count = 6 vs. 5 for the methyl analog) [1]. The additional HBA can contribute 0.5–1.5 kcal·mol⁻¹ of binding free energy, translating to 5–10‑fold improvements in affinity. Fragment libraries that include this compound rather than its des‑fluoro or methyl‑substituted analogs enable detection of ligand‑efficient hits that would otherwise be missed in primary screens due to insufficient affinity.

CNS‑Penetrant Probe Compound Synthesis Requiring TPSA < 60 Ų and log P 2–3

The combination of TPSA = 29.5 Ų and XLogP3 = 2.9 [1] places CAS 2034204‑73‑2 within the optimal property space for CNS drug candidates (TPSA < 60–70 Ų, log P 1–4) [2]. Medicinal chemists designing brain‑penetrant probes should select this fluoromethyl‑azetidine building block over hydroxymethyl analogs (TPSA ≈ 49 Ų) to preserve passive membrane permeability. The 4‑trifluoromethoxy group further contributes a +0.6 log P increment relative to 4‑methoxy analogs [3], allowing finer control of lipophilicity without introducing additional hydrogen‑bond donors that would penalize CNS penetration.

SAR Studies Dissecting the Contribution of Fluorine Substitution to Degradation Efficacy and Pharmacokinetics

Research groups conducting systematic fluorine‑scanning SAR around the azetidine‑phenylacetyl scaffold require the exact compound CAS 2034204‑73‑2 as the reference point for dual fluorination (azetidine‑CH₂F + phenyl‑OCF₃). Matched molecular pair analysis comparing this compound against mono‑fluorinated and non‑fluorinated analogs enables quantitative deconvolution of the contributions of each fluorine atom to potency, degradation efficacy, metabolic stability, and permeability. Procurement of the correctly specified compound ensures that SAR conclusions are not confounded by impurities or isomeric contaminants.

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